Cas no 1822715-83-2 (2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
![2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one structure](https://ja.kuujia.com/scimg/cas/1822715-83-2x500.png)
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 2,3-dimethyl-
- 2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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- インチ: 1S/C8H9N3O/c1-5-6(2)10-11-7(12)3-4-9-8(5)11/h3-4,10H,1-2H3
- InChIKey: VQPPBWWCKOTRQJ-UHFFFAOYSA-N
- ほほえんだ: C12C(C)=C(C)NN1C(=O)C=CN=2
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-5G |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 5g |
¥ 11,523.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-10.0g |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 10.0g |
¥19192.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-500.0mg |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 500.0mg |
¥2559.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-250MG |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-10G |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 10g |
¥ 19,206.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-1G |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 1g |
¥ 3,841.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-500MG |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 500MG |
¥ 2,560.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-1g |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 1g |
¥3838.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150171-5g |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1822715-83-2 | 95% | 5g |
¥11515.0 | 2024-04-23 | |
Ambeed | A577300-1g |
2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one |
1822715-83-2 | 98% | 1g |
$547.0 | 2024-04-22 |
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-oneに関する追加情報
Introduction to 2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 1822715-83-2)
2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 1822715-83-2, this compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of multiple nitrogen atoms in its structure imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrazolo[1,5-a]pyrimidin-7-one core is particularly interesting because it can serve as a privileged scaffold in medicinal chemistry. This means that derivatives of this compound have shown promise in various therapeutic areas, including oncology, immunology, and anti-inflammatory applications. The 2,3-dimethyl substitution pattern further enhances its pharmacological potential by influencing its electronic and steric properties, which are critical factors in determining binding affinity to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the nitrogen-rich structure of 2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one can interact with key amino acid residues in protein targets, leading to potent inhibition of enzymatic activity. This has opened up new avenues for the development of small-molecule inhibitors against diseases that are currently difficult to treat.
In the realm of drug discovery, the synthesis of pyrazolopyrimidine derivatives has become increasingly sophisticated. Researchers are employing cutting-edge techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis to streamline the production process. These methods not only improve yield but also allow for greater functional group diversity, which is essential for optimizing biological activity.
The 7-one moiety in the name underscores the compound's carbonyl functionality, which can participate in hydrogen bonding interactions with biological targets. This feature is particularly valuable in designing molecules that require precise spatial orientation to exert their effects. For instance, studies have shown that carbonyl-containing heterocycles can act as Michael acceptors, facilitating covalent bond formation with nucleophilic residues in enzymes.
One of the most compelling aspects of 2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is its versatility as a building block. By modifying different positions on its scaffold, chemists can generate a wide array of derivatives with tailored properties. This flexibility has led to several preclinical studies investigating its potential as an anti-proliferative agent. Initial results suggest that certain analogs exhibit significant cytotoxicity against various cancer cell lines without apparent toxicity to normal cells.
The interest in CAS No. 1822715-83-2 extends beyond oncology. Researchers are also exploring its utility in modulating immune responses. The pyrazolopyrimidine scaffold is known to interact with receptors and enzymes involved in inflammation and immune regulation. By fine-tuning the substituents on this core structure, scientists aim to develop novel immunomodulators that could address conditions such as autoimmune diseases and chronic inflammation.
From a synthetic chemistry perspective, the preparation of 2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves multi-step processes that highlight the ingenuity of modern organic synthesis. Key steps often include cyclization reactions followed by functional group transformations to introduce the desired substituents. The use of protecting groups and carefully controlled reaction conditions ensures high selectivity and purity.
The pharmacokinetic properties of this compound are also under scrutiny. Researchers are using advanced modeling techniques to predict how it might be metabolized and excreted by the body. Understanding these processes is crucial for optimizing dosing regimens and minimizing side effects. Preliminary data suggest that derivatives of this compound exhibit reasonable bioavailability and clearance rates when tested in animal models.
In conclusion,2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 1822715-83-2) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing new drugs targeting various diseases. As research continues to uncover more about its potential applications, this compound is poised to play a significant role in future therapeutics.
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